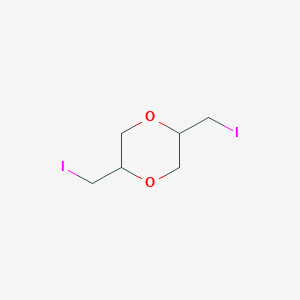
2,5-Bis(iodomethyl)-1,4-dioxane
Descripción general
Descripción
2,5-Bis(iodomethyl)-1,4-dioxane is a chemical compound that is part of a broader class of 1,4-dioxane derivatives. These derivatives are known for their unique properties and potential applications in various fields of chemistry. The compound itself is characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring, which is a six-membered cyclic ether with two oxygen atoms at positions 1 and 4.
Synthesis Analysis
The synthesis of 1,4-dioxane derivatives can involve cyclization reactions, as seen in the synthesis of 2,3,5,6-tetramethyl-1,4-dioxane isomers, where cyclization of diols with dienes in the presence of mercuric oxide and iodine was employed . Although the specific synthesis of 2,5-bis(iodomethyl)-1,4-dioxane is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate precursors and reaction conditions tailored to introduce iodomethyl groups at the 2,5-positions of the 1,4-dioxane ring.
Molecular Structure Analysis
The molecular structure of 1,4-dioxane derivatives is often determined using spectroscopic methods such as NMR and X-ray diffraction analysis. For instance, the structure of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane was elucidated using these techniques, revealing a chair conformation for the dioxane ring . Similarly, the structure of 2,5-diethoxy-2,5-bis(hydroxymethyl)-[1,4]-dioxane was determined by X-ray analysis, showing different conformations for the cis- and trans-isomers . These studies highlight the importance of conformational analysis in understanding the properties of dioxane derivatives.
Chemical Reactions Analysis
1,4-Dioxane derivatives can participate in various chemical reactions due to the reactivity of their substituents. For example, the compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, which is structurally different but shares some reactivity traits with 1,4-dioxane derivatives, was shown to react with various reagents such as MeI and elemental sulfur to yield different products . This suggests that 2,5-bis(iodomethyl)-1,4-dioxane could also undergo reactions with nucleophiles or electrophiles, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dioxane derivatives are influenced by their molecular structure and substituents. For example, the presence of bulky groups can lead to crowded structures, as observed in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene derivatives, which were studied using 19F NMR spectroscopy and X-ray crystallography . The properties such as solubility, melting point, and boiling point of 2,5-bis(iodomethyl)-1,4-dioxane would be expected to be affected by the iodomethyl groups, potentially making it a versatile compound in synthesis and applications where iodine's reactivity is beneficial.
Aplicaciones Científicas De Investigación
Synthesis and Conformational Studies
- 2,5-Bis(iodomethyl)-1,4-dioxane and its derivatives are pivotal in the study of cyclic ethers and their synthesis. These studies involve the analysis of the configurations and conformations of various dioxane isomers, contributing to a deeper understanding of organic compound structures (Sumi & Kametani, 1973).
Applications in Membrane Technology
- This compound has been used in the development of microporous organosilica membranes for gas and water separation. The rigid and polar nature of the 1,4-dioxane ring enhances separation performance, showing potential applications in areas like desalination and gas purification (Yamamoto et al., 2018).
Investigations in Molecular Conformations
- Research on 1,4-dioxane derivatives, including 2,5-bis(iodomethyl)-1,4-dioxane, often involves the exploration of molecular conformations using techniques like NBO and QTAIM. These studies are significant for understanding the chemical properties and interactions of these molecules (Faramarzi et al., 2020).
Polymer Research
- The compound plays a role in the development of novel polyamides. Researchers have utilized derivatives of 2,5-bis(iodomethyl)-1,4-dioxane in creating new polymers, exploring properties like crystallinity, moisture-regain, and thermal behavior (Akkapeddi, 1979).
Crystallography and Structural Analysis
- The structure of various isomers of dioxane derivatives, including those related to 2,5-bis(iodomethyl)-1,4-dioxane, has been a subject of study in crystallography. These studies contribute to our understanding of molecular structures and their stability (Ślepokura et al., 2003).
Development of Radiopaque Materials
- 2,5-Bis(iodomethyl)-1,4-dioxane derivatives have been instrumental in synthesizing radiopaque biodegradable polymers. This research is particularly important in biomedical applications where radiopacity is crucial (Qian et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2,5-bis(iodomethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGCDSJISZRBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971499 | |
| Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(iodomethyl)-1,4-dioxane | |
CAS RN |
56127-59-4 | |
| Record name | NSC114511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



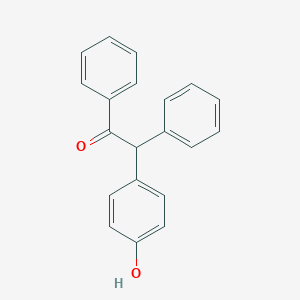
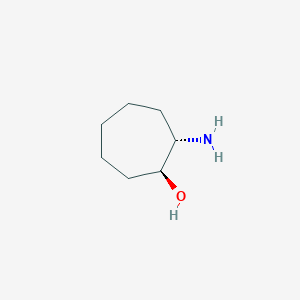
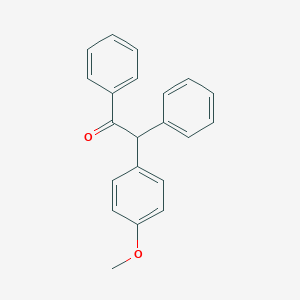
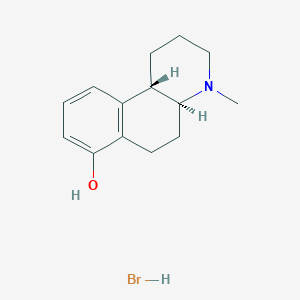
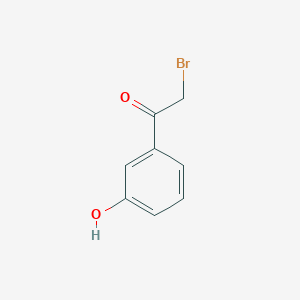
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
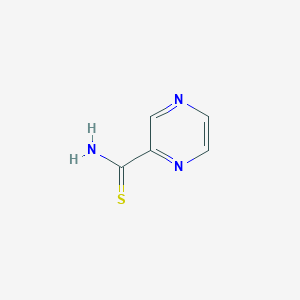
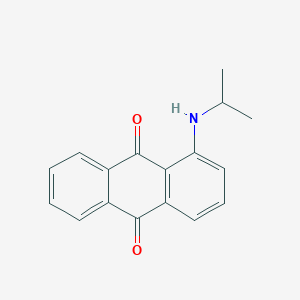
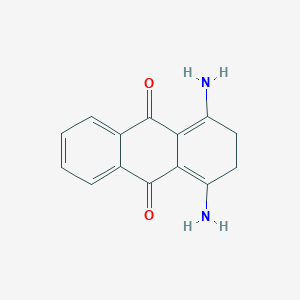
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

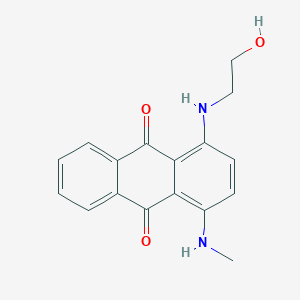
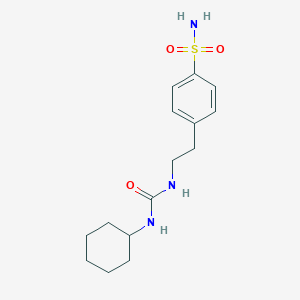
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)